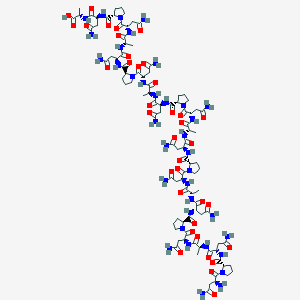

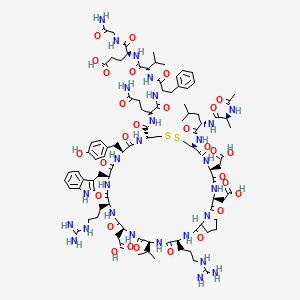

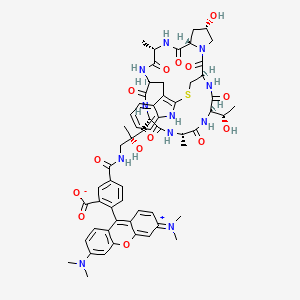

Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide “Ac-Ala-Leu-Cys-Asp-Asp-Pro-Arg-Val-Asp-Arg-Trp-Tyr-Cys-Gln-Phe-Val-Glu-Gly-NH2” is a potent anticoagulant, also known as E-76 . It has a disulfide bridge between the 3rd and 13th amino acids . The empirical formula is C97H139N27O29S2, and the molecular weight is 2211.44 .

Physical and Chemical Properties Analysis

The peptide is available in powder form and is soluble in methanol at 10 mg/mL, yielding a clear, colorless solution . It should be stored at temperatures below -15°C .

Mechanism of Action

Target of Action

The primary target of this compound, also known as E-76, is coagulation factor VIIa . Coagulation factor VIIa plays a crucial role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot. Inhibition of this factor can prevent the formation of blood clots, making this compound a potent anticoagulant .

Mode of Action

E-76 works by binding to an exosite on the factor VIIa protease domain Instead, it binds to a separate site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction . This results in the inhibition of the activation of factor X and amidolytic activity .

Biochemical Pathways

The primary biochemical pathway affected by E-76 is the coagulation cascade . By inhibiting factor VIIa, E-76 prevents the activation of factor X. Factor X is a crucial enzyme in the coagulation cascade, leading to the formation of a blood clot. Therefore, inhibition of factor X results in an anticoagulant effect .

Pharmacokinetics

It is known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body.

Result of Action

The primary result of E-76’s action is its anticoagulant effect . By inhibiting factor VIIa and preventing the activation of factor X, E-76 interferes with the coagulation cascade and prevents the formation of blood clots .

Future Directions

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,9S,14R,17S,20S,23S,26S,29S,32S,35S)-9-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-23,32-bis(3-carbamimidamidopropyl)-3,6,26-tris(carboxymethyl)-17-[(4-hydroxyphenyl)methyl]-20-(1H-indol-3-ylmethyl)-2,5,8,16,19,22,25,28,31,34-decaoxo-29-propan-2-yl-11,12-dithia-1,4,7,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-14-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H139N27O29S2/c1-46(2)35-61(113-79(137)49(7)108-50(8)125)84(142)120-69-45-155-154-44-68(90(148)110-60(28-30-71(98)127)82(140)114-63(36-51-17-10-9-11-18-51)89(147)123-77(47(3)4)93(151)112-59(29-31-73(129)130)80(138)107-43-72(99)128)121-85(143)62(37-52-24-26-54(126)27-25-52)115-86(144)64(38-53-42-106-56-20-13-12-19-55(53)56)116-81(139)57(21-14-32-104-96(100)101)109-87(145)66(40-75(133)134)118-94(152)78(48(5)6)122-83(141)58(22-15-33-105-97(102)103)111-92(150)70-23-16-34-124(70)95(153)67(41-76(135)136)119-88(146)65(39-74(131)132)117-91(69)149/h9-13,17-20,24-27,42,46-49,57-70,77-78,106,126H,14-16,21-23,28-41,43-45H2,1-8H3,(H2,98,127)(H2,99,128)(H,107,138)(H,108,125)(H,109,145)(H,110,148)(H,111,150)(H,112,151)(H,113,137)(H,114,140)(H,115,144)(H,116,139)(H,117,149)(H,118,152)(H,119,146)(H,120,142)(H,121,143)(H,122,141)(H,123,147)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H4,100,101,104)(H4,102,103,105)/t49-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70-,77-,78-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZLCMCPDOZBBI-YMLAWGCDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)C)CC(=O)O)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)C)CC(=O)O)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H139N27O29S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2211.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

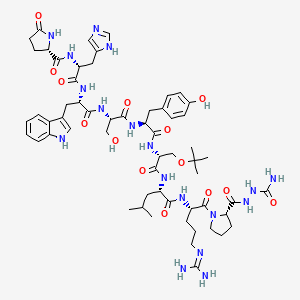

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B6303600.png)

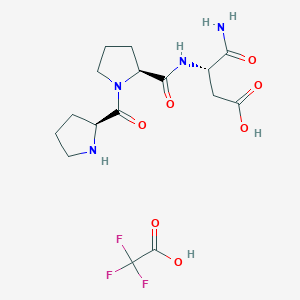

![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)

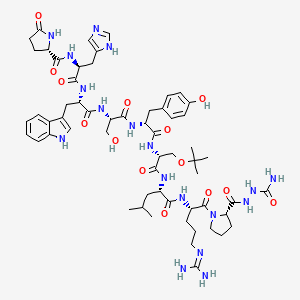

![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B6303629.png)